molecular formula C14H13F2NO4S B4279850 N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide

N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B4279850
M. Wt: 329.32 g/mol
InChI Key: MDDWRACVQUGOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known to have various biological activities. DFB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer.

Mechanism of Action

The exact mechanism of action of N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and survival. It has also been found to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and respiration. N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has also been found to have anti-inflammatory and anti-angiogenic effects, which make it a potential candidate for the treatment of various diseases such as arthritis and diabetic retinopathy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for cancer research. N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has also been found to have low toxicity in normal cells, which makes it a relatively safe compound to use in experiments. However, one of the limitations of using N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide. One area of research is the development of more efficient synthesis methods for N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, which can improve its accessibility for research purposes. Another area of research is the identification of the exact molecular targets of N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, which can help to elucidate its mechanism of action. Additionally, further studies are needed to evaluate the potential therapeutic applications of N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide in various diseases other than cancer.

Scientific Research Applications

N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO4S/c1-20-13-6-4-10(8-14(13)21-2)22(18,19)17-12-7-9(15)3-5-11(12)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDWRACVQUGOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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